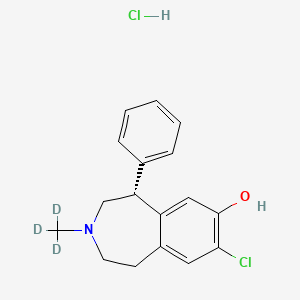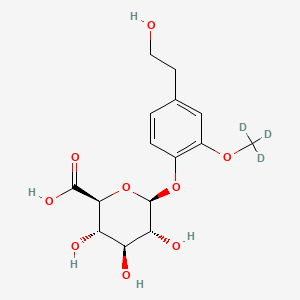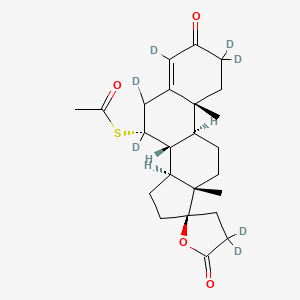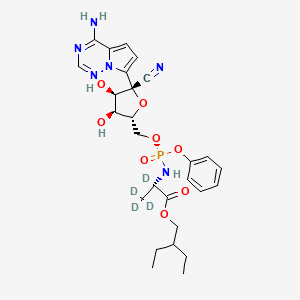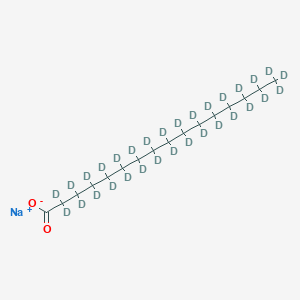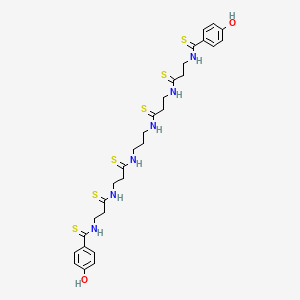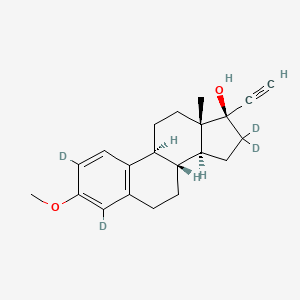
2-Methylthiopurine-13C, d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-甲硫基嘌呤-13C, d3 是一种用碳-13 和氘的稳定同位素标记的化合物。这种标记使其在科学研究中特别有用,尤其是在化学、生物学和医学领域。 该化合物是 2-甲硫基嘌呤的衍生物,已知其在各种生化研究中的应用 .
准备方法
2-甲硫基嘌呤-13C, d3 的合成涉及将碳-13 和氘掺入 2-甲硫基嘌呤分子中。这可以通过各种合成路线实现,包括使用标记的前体和促进这些同位素掺入的特定反应条件。 工业生产方法通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度 .
化学反应分析
2-甲硫基嘌呤-13C, d3 经历了几种类型的化学反应,包括:
氧化: 此反应涉及添加氧气或去除氢。常见的试剂包括过氧化氢或高锰酸钾等氧化剂。
还原: 此反应涉及添加氢或去除氧气。常见的试剂包括硼氢化钠或氢化锂铝等还原剂。
取代: 此反应涉及用另一种原子或原子基团取代一种原子或原子基团。常见的试剂包括卤素或氢氧根离子等亲核试剂。
科学研究应用
2-甲硫基嘌呤-13C, d3 在科学研究中具有广泛的应用:
化学: 它被用作各种化学反应中的示踪剂,以研究反应机理和动力学。
生物学: 它用于代谢研究,以追踪生物体中生化反应的途径。
医学: 它用于药物开发,以研究新药的药代动力学和药效学。
工业: 它用于新材料的开发和质量控制过程
作用机制
2-甲硫基嘌呤-13C, d3 的作用机制涉及将其掺入生化途径中,在该途径中它充当示踪剂。标记的同位素使研究人员能够跟踪化合物在生物系统中的移动和转化。 这有助于理解各种生化过程中涉及的分子靶点和途径 .
相似化合物的比较
2-甲硫基嘌呤-13C, d3 由于其稳定同位素标记而独一无二,这使其有别于其他类似化合物。一些类似的化合物包括:
2-甲硫基嘌呤: 该化合物的未标记版本。
6-甲硫基嘌呤: 甲基在不同位置的类似化合物。
2-硫代嘌呤: 一种结构相似但没有甲基的化合物。
属性
分子式 |
C6H6N4S |
|---|---|
分子量 |
170.22 g/mol |
IUPAC 名称 |
2-(trideuterio(113C)methylsulfanyl)-7H-purine |
InChI |
InChI=1S/C6H6N4S/c1-11-6-7-2-4-5(10-6)9-3-8-4/h2-3H,1H3,(H,7,8,9,10)/i1+1D3 |
InChI 键 |
GEVCSRLIETZLTD-KQORAOOSSA-N |
手性 SMILES |
[2H][13C]([2H])([2H])SC1=NC=C2C(=N1)N=CN2 |
规范 SMILES |
CSC1=NC=C2C(=N1)N=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




